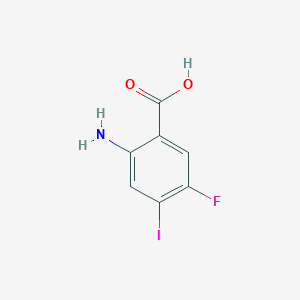

2-Amino-5-fluoro-4-iodobenzoic acid

Description

2-Amino-5-fluoro-4-iodobenzoic acid is a synthetically designed aromatic carboxylic acid. While specific research on this exact isomer is emerging, its structural components are well-studied in various contexts, positioning it as a valuable building block in modern chemical synthesis. The properties and reactivity of this molecule can be inferred from extensive research on its close chemical relatives.

Below is a comparative table of properties for closely related isomers and analogs, providing context for the anticipated characteristics of this compound.

| Property | 2-Amino-4-fluoro-5-iodobenzoic acid | 2-Amino-5-fluorobenzoic acid | 2-Amino-5-iodobenzoic acid |

| CAS Number | 231278-08-3 sigmaaldrich.com | 446-08-2 sigmaaldrich.com | 5326-47-6 sigmaaldrich.com |

| Molecular Formula | C₇H₅FINO₂ sigmaaldrich.com | C₇H₆FNO₂ sigmaaldrich.com | C₇H₆INO₂ sigmaaldrich.com |

| Molecular Weight | 281.03 g/mol sigmaaldrich.com | 155.13 g/mol sigmaaldrich.com | 263.03 g/mol sigmaaldrich.com |

| Physical Form | White to brown solid sigmaaldrich.com | Solid sigmaaldrich.com | Yellow to brown powder, crystals, or chunks sigmaaldrich.com |

| Melting Point | Not specified | 181-183 °C (lit.) sigmaaldrich.com | 219-221 °C (dec.) (lit.) sigmaaldrich.com |

| Solubility | Not specified | Not specified | Soluble in alcohol; insoluble in water. chemicalbook.com |

This table is generated based on available data for related compounds to provide a comparative reference.

Benzoic acid and its derivatives are fundamental scaffolds in the pharmaceutical industry and materials science. preprints.orgaozunchem.comresearchgate.net They serve as crucial intermediates in the synthesis of a wide range of therapeutic agents, including antifungal drugs, local anesthetics, and antihistamines. aozunchem.com The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzoic acid ring dramatically expands its synthetic utility and biological relevance. nih.gov

Halogenated benzoic acids are not merely precursors; they are integral components of bioactive molecules. preprints.org For instance, they are used to create complex medicinal products and can be found in topical formulations for treating skin infections. nih.gov The presence of halogens can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated benzoic acid derivatives highly sought-after building blocks in the design of new drugs and functional materials. nih.gov

The specific placement of the amino, fluoro, and iodo groups on the benzoic acid ring in this compound is a deliberate design choice that imparts unique chemical reactivity. Each functional group offers distinct electronic and steric properties, creating multiple reaction sites for further chemical modification.

The Amino Group (-NH₂): As an electron-donating group, the amino moiety activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions. It also serves as a key nucleophilic center and a handle for forming amide bonds, which are prevalent in pharmaceutical compounds. sigmaaldrich.com

The Fluoro Group (-F): Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's acidity, basicity, and metabolic stability. In medicinal chemistry, fluorine substitution is a common strategy to enhance binding affinity and improve pharmacokinetic profiles. bldpharm.com For example, 2-amino-5-fluorobenzoic acid is an important precursor for various drugs and specialized chemicals. google.com

The Iodo Group (-I): The iodine atom is the largest and least electronegative of the common halogens. Its size and polarizability make it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig reactions). This allows for the facile introduction of a wide variety of substituents at the C-4 position. Compounds like 4-Fluoro-2-iodobenzoic acid serve as versatile building blocks for creating bioactive bicyclic heterocycles. ossila.com

The combination of these three groups on a single benzoic acid scaffold creates a highly versatile synthetic intermediate. The distinct reactivity of each site allows for sequential and selective modifications, enabling the construction of complex molecular architectures that would be difficult to achieve otherwise.

Research into substituted benzoic acids has a long history, driven by their utility in synthesizing dyes, polymers, and pharmaceuticals. The study of aminated benzoic acids, such as anthranilic acid (2-aminobenzoic acid), dates back over a century. The subsequent exploration of halogenated derivatives has led to significant advancements in medicinal chemistry and materials science.

The synthesis of related compounds like 2-amino-5-iodobenzoic acid and 2-amino-3-fluorobenzoic acid has been documented in chemical literature. chemicalbook.comorgsyn.org For instance, 2-amino-5-iodobenzoic acid is recognized as a useful intermediate for pharmaceuticals and functional chemicals. chemicalbook.com Similarly, 2-amino-3-fluorobenzoic acid is a key precursor for potent therapeutic agents. orgsyn.org These earlier studies on simpler, disubstituted analogs have paved the way for the development of more complex, trisubstituted compounds like this compound. The established synthetic routes to these related molecules, often involving iodination or fluorination of aminobenzoic acid precursors, provide a foundational methodology for accessing the target compound.

The primary research imperative for this compound is its application as a versatile building block in discovery chemistry. Its trifunctional nature allows for a modular and divergent approach to synthesis. Researchers can leverage this scaffold to rapidly generate libraries of complex molecules for screening in drug discovery programs or for the development of new materials.

Key research areas include:

Medicinal Chemistry: The scaffold can be used to synthesize novel inhibitors of enzymes, such as protein phosphatases, or to develop new classes of anticancer or anti-infective agents. nih.gov The strategic placement of the substituents allows for fine-tuning of the molecule's interaction with biological targets.

Materials Science: The compound could serve as a monomer or precursor for specialty polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the electronic properties conferred by the substituents are highly desirable.

Agrochemicals: Substituted benzoic acids are important in the development of new herbicides and plant growth regulators, representing another potential application area. google.com

The development of efficient and scalable synthetic routes to this compound is a critical first step. Subsequent research will likely focus on exploring its reactivity in various chemical transformations and demonstrating its utility in the synthesis of novel, high-value compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

2-amino-5-fluoro-4-iodobenzoic acid |

InChI |

InChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) |

InChI Key |

HKRRULVJICTFQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Fluoro 4 Iodobenzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Amino-5-fluoro-4-iodobenzoic acid, several logical disconnections can be proposed to devise a synthetic plan.

The most straightforward disconnections involve the carbon-halogen bonds. A primary retrosynthetic step is the disconnection of the carbon-iodine bond, which points to 2-amino-5-fluorobenzoic acid as a key intermediate. This precursor already contains the required amino, fluoro, and carboxyl groups in the correct relative positions. The synthesis then simplifies to a problem of regioselective iodination of this advanced intermediate.

Alternatively, disconnection of the carbon-fluorine bond could be considered, leading to 2-amino-4-iodobenzoic acid as a precursor. However, the introduction of fluorine onto a complex aromatic ring is often more challenging than iodination.

A more fundamental approach involves disconnecting the functional groups from the benzene (B151609) ring. This might lead back to precursors such as 4-fluoroaniline (B128567) or 2-aminobenzoic acid, upon which the remaining functional groups are built sequentially. researchgate.net A possible retrosynthetic pathway is illustrated below:

Figure 1: A conceptual retrosynthetic analysis for this compound. The analysis suggests that the target molecule can be synthesized from the key precursor, 2-amino-5-fluorobenzoic acid, through a regioselective iodination step. This precursor can, in turn, be derived from simpler starting materials like 4-fluoroaniline.

Figure 1: A conceptual retrosynthetic analysis for this compound. The analysis suggests that the target molecule can be synthesized from the key precursor, 2-amino-5-fluorobenzoic acid, through a regioselective iodination step. This precursor can, in turn, be derived from simpler starting materials like 4-fluoroaniline.This analysis highlights that the primary synthetic challenges are the controlled introduction of the iodine and fluorine atoms and the synthesis of the key di-substituted or tri-substituted intermediates.

Strategies for Introducing the Iodine Moiety onto the Aromatic Ring

The introduction of an iodine atom onto the aromatic scaffold can be achieved through several methods, with the choice of method depending on the starting material and the desired regioselectivity.

Direct electrophilic iodination of an aromatic ring is a common strategy. For precursors like 2-aminobenzoic acid and its derivatives, the strong activating, ortho-, para-directing nature of the amino group dominates the reaction's regioselectivity.

One effective method involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide. google.comgoogle.com This approach avoids the formation of hydrogen iodide as a byproduct, driving the reaction to completion and simplifying purification. The reaction typically yields 2-amino-5-iodobenzoic acid, as the para-position relative to the activating amino group is sterically more accessible than the ortho-position. google.comgoogle.com

When starting with 2-amino-5-fluorobenzoic acid, the challenge lies in introducing the iodine atom specifically at the C-4 position. The directing effects of the substituents are crucial:

-NH₂ group (at C-2): A powerful activating, ortho-, para-director. It activates positions 3 and 5.

-F group (at C-5): A deactivating, ortho-, para-director. It activates positions 2 and 4.

-COOH group (at C-1): A deactivating, meta-director. It directs incoming groups to positions 3 and 5.

The combined influence of these groups, particularly the strong activation from the amino and fluoro groups towards the C-4 position, makes direct iodination a viable, regioselective route to the final product. Various iodinating agents, including iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid catalyst, can be employed. nih.govresearchgate.net

Table 1: Conditions for Direct Iodination of Anthranilic Acid Derivatives

| Precursor | Iodinating Agent | Oxidant/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzoic acid | Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | 2-Amino-5-iodobenzoic acid | google.comgoogle.com |

| 2-Aminobenzoic acid | Iodine Monochloride (ICl) | - | 2-Amino-5-iodobenzoic acid | google.com |

| 2-Amino-5-fluorobenzoic acid | N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid | This compound | nih.govuky.edu |

The Sandmeyer reaction provides a reliable, albeit indirect, method for introducing iodine onto an aromatic ring. scirp.orgscirp.org This sequence involves the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide anion. organic-chemistry.orgresearchgate.net

To synthesize this compound via this route, a precursor such as 2,4-diamino-5-fluorobenzoic acid would be required. The synthesis would proceed as follows:

Selective Diazotization: The amino group at the C-4 position would be selectively converted into a diazonium salt (-N₂⁺). This is achieved by treating the precursor with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C).

Iodide Displacement: The resulting diazonium salt solution is then treated with a source of iodide, most commonly an aqueous solution of potassium iodide (KI). The diazonium group, being an excellent leaving group, is readily displaced by the iodide ion to yield the target iodo-substituted compound. organic-chemistry.orgorgsyn.org

This method is particularly useful when direct iodination proves difficult or lacks the required regioselectivity. scirp.org

Achieving high regioselectivity is paramount in multi-substituted systems. The choice of iodinating reagent and reaction conditions can be tuned to favor substitution at a specific position. elsevierpure.comdocumentsdelivered.com For electron-rich systems like anilines, a variety of reagents have been developed to control the outcome of iodination. researchgate.net

For instance, the use of molecular iodine with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), can enhance the electrophilicity of iodine and provide high para-selectivity in the iodination of anilines. nih.govuky.edu In the context of 2-amino-5-fluorobenzoic acid, the electronic and steric environment strongly favors iodination at the C-4 position, which is ortho to the fluorine atom and para to the carboxylic acid's meta-directing influence, while being activated by both the amino and fluoro groups.

Other specialized reagents include:

N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (p-TsOH): A mild and effective system for iodinating activated aromatic rings. nih.govuky.edu

Iodine / Iodic Acid: A combination that serves as an excellent reagent for the efficient iodination of aromatic amines. researchgate.net

The selection of the solvent can also play a critical role in modulating the reactivity and selectivity of the iodination process. researchgate.netuky.edu

Strategies for Introducing the Fluorine Moiety onto the Aromatic Ring

Introducing fluorine into an aromatic ring can be accomplished either by direct fluorination of a non-fluorinated precursor or, more commonly, by starting with a simpler, commercially available fluorinated building block.

Given the challenges of direct fluorination, a more practical and widely used approach is to begin with a precursor that already contains the fluorine atom. 4-Fluoroaniline is an inexpensive and readily available starting material for this purpose. chemicalbook.comwikipedia.orgnih.gov

A documented synthetic route to 2-amino-5-fluorobenzoic acid from 4-fluoroaniline proceeds through a multi-step sequence: google.com

Isatin Synthesis: 4-fluoroaniline is first condensed with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Cyclization: This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization, forming 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin).

Oxidative Cleavage: The resulting 5-fluoroisatin (B27256) is subjected to oxidative cleavage under alkaline conditions using hydrogen peroxide. This step opens the five-membered ring to yield the desired 2-amino-5-fluorobenzoic acid.

This method provides a reliable pathway to the key precursor needed for the final iodination step. google.com

Table 2: Synthesis of 2-Amino-5-fluorobenzoic acid from 4-Fluoroaniline

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Fluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | google.com |

| 2 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | 5-Fluoro-1H-indole-2,3-dione | google.com |

| 3 | 5-Fluoro-1H-indole-2,3-dione | Hydrogen Peroxide, Sodium Hydroxide | 2-Amino-5-fluorobenzoic acid | google.com |

Nucleophilic Fluorination Approaches (e.g., via arylbenziodoxolones as precursors)

A promising and facile method for the synthesis of fluorobenzoic acids involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones. umn.edu This transition metal-free approach utilizes fluoride (B91410) salts in polar aprotic solvents to introduce the fluorine atom. umn.edu

The general scheme for this reaction is the nucleophilic fluorination of 1-arylbenziodoxolones to yield 2-fluorobenzoic acids. arkat-usa.org Research has shown that the choice of solvent and the substituents on the benziodoxolone precursor significantly impact the reaction's efficiency. arkat-usa.org For instance, the use of a 5-nitro-substituted benziodoxole has been demonstrated to be a highly effective precursor for producing the corresponding 2-fluoro-5-nitrobenzoic acid, achieving a high yield of 89%. arkat-usa.org

While unsubstituted benziodoxolones show low reactivity, the introduction of activating groups, such as a nitro group, enhances the susceptibility of the aryl ring to nucleophilic attack by the fluoride ion. arkat-usa.org This method has also been successfully applied in the field of radiochemistry for the synthesis of 18F-labeled fluorobenzoic acids, which are valuable radioligands for Positron Emission Tomography (PET). umn.eduarkat-usa.org The reaction of 5-nitro-substituted benziodoxole with [18F]KF•K2.2.2 in acetonitrile (B52724) has shown excellent radiochemical purity of over 98%. arkat-usa.org

Multi-Step Synthesis and Sequential Functionalization Approaches

The synthesis of a multi-substituted aromatic compound like this compound often necessitates a carefully planned multi-step approach involving sequential functionalization.

Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.net This is particularly useful in creating a library of structurally related compounds for applications like drug screening. researchgate.net For substituted anthranilic acids, a divergent approach could involve synthesizing a key intermediate and then introducing different substituents to create a range of derivatives. ijddr.innih.gov

Orthogonal Protection and Deprotection Strategies for Functional Groups

Multi-step synthesis of molecules with multiple reactive functional groups, such as the amino and carboxylic acid groups in the target molecule, requires a robust protection strategy. Orthogonal protection is a key concept where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. fiveable.mebham.ac.uk This allows for precise control over which part of the molecule reacts at each step. fiveable.me

Commonly used orthogonal protecting group pairs include Boc/Fmoc and Bn/Cbz, which are removable under different conditions. fiveable.me This strategy is crucial in preventing unwanted side reactions and ensuring high yields of the desired product. bham.ac.uk The selection of protecting groups must be carefully considered to ensure their stability throughout the synthetic sequence and their selective removal when needed. bham.ac.uk

Synthesis of Key Intermediates (e.g., methyl 2-amino-5-fluorobenzoate)

One reported synthesis of a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, starts from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com This involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt using sodium nitrite and hydrobromic acid, followed by treatment with copper(I) bromide to introduce the bromine atom. chemicalbook.com A similar strategy could be envisioned for the synthesis of iodo-containing intermediates, where a diazonium salt is treated with potassium iodide.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the adoption of green chemistry principles to minimize environmental impact.

Utilization of Environmentally Benign Oxidants (e.g., Hydrogen Peroxide, Oxone)

The use of environmentally benign oxidants is a cornerstone of green chemistry. Hydrogen peroxide (H₂O₂) and Oxone (a mixture of 2KHSO₅·KHSO₄·K₂SO₄) are considered green oxidants because their byproducts are non-toxic (water and inorganic salts, respectively). nih.govspartanwatertreatment.com

Oxone is a versatile, stable, and inexpensive solid oxidant that has been widely used in various organic transformations. nih.govmdpi.com It can be used for the in situ generation of more reactive oxidizing species. For example, Oxone is used in the synthesis of o-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid, providing a safer alternative to handling the potentially explosive IBX directly. mdpi.comorganic-chemistry.org

Hydrogen peroxide is another green oxidant. In the "peroxone" process, the reaction of ozone with hydrogen peroxide generates highly reactive hydroxyl radicals. spartanwatertreatment.comnih.gov This combination has been shown to be more effective at oxidizing organic compounds than either reagent alone. spartanwatertreatment.com In the synthesis of 2-amino-5-fluorobenzoic acid, hydrogen peroxide is used in the final oxidation step from 5-fluoro-1H-indole-2,3-dione under alkaline conditions. google.com

The table below summarizes the key reagents and their roles in the discussed synthetic approaches.

| Reagent/Strategy | Role in Synthesis | Reference |

| Arylbenziodoxolones | Precursors for nucleophilic fluorination | umn.eduarkat-usa.org |

| Convergent Synthesis | Assembly of complex molecules from smaller fragments | researchgate.net |

| Divergent Synthesis | Creation of multiple compounds from a common intermediate | researchgate.net |

| Orthogonal Protection | Selective protection/deprotection of functional groups | fiveable.mebham.ac.uk |

| Methyl 2-amino-5-fluorobenzoate | Key intermediate in multi-step synthesis | nih.govnih.gov |

| Hydrogen Peroxide | Environmentally benign oxidant | spartanwatertreatment.comgoogle.com |

| Oxone | Environmentally benign oxidant, used to generate other oxidizing species | nih.govmdpi.com |

Exploration of Sustainable Solvent Systems and Solvent-Free Reactions

The choice of solvent is a critical factor in the development of environmentally benign chemical processes. Green chemistry principles encourage the use of solvents that are non-toxic, renewable, and have a minimal environmental footprint. In the context of synthesizing substituted benzoic acids, research has moved towards replacing conventional, often hazardous, solvents with more sustainable alternatives.

Water is an exemplary green solvent, and its application in the synthesis of benzoic acid derivatives is well-documented. For instance, the purification of benzoic acid via recrystallization from water is a common undergraduate experiment, chosen for its safety due to the avoidance of organic solvents. wikipedia.org This method leverages the high solubility of benzoic acid in hot water and its poor solubility in cold water to achieve high purity with a yield of around 65%. wikipedia.org For the synthesis of related precursors like 2-amino-3-fluorobenzoic acid, water has been advantageously used as the solvent in all three steps of a multi-step synthesis, which significantly improves yields and simplifies the process. orgsyn.org

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as exceptional reaction media for certain transformations, including C–H activation. acs.org An efficient catalytic method for the ortho-iodination of benzoic acids uses a simple Iridium(III) complex in HFIP as the solvent. acs.org This system operates under very mild conditions and, crucially, functions without the need for any base or other additives, which simplifies purification and reduces waste. acs.org

In contrast, many traditional syntheses employ less sustainable solvents. For example, the preparation of 2-fluoro-5-iodobenzoic acid from 2-fluoro-5-iodotoluene (B1297526) involves pouring the reaction mixture into methylene (B1212753) chloride for extraction. prepchem.com While effective, chlorinated hydrocarbons pose environmental and health risks. Similarly, syntheses of other precursors have utilized solvents like acetic acid, ethanol, hexane, and aromatic hydrocarbons. prepchem.comgoogle.com

Solvent-free reactions represent the ideal in green synthesis by eliminating solvent waste entirely. Pericyclic reactions, such as the Diels-Alder cycloaddition, are characteristically atom-economical and can often be performed without any solvent, catalyst, or other reagents. nih.gov While a specific solvent-free route to this compound is not prominently documented, the principle serves as a guiding strategy for future process design, aiming to construct the core structure with maximum efficiency.

| Solvent System | Application in Benzoic Acid Synthesis | Sustainability Profile | References |

| Water | Recrystallization of benzoic acid; multi-step synthesis of 2-amino-3-fluorobenzoic acid. | High (non-toxic, abundant, safe). | wikipedia.orgorgsyn.org |

| Fluorinated Alcohols (e.g., HFIP) | Catalyst-mediated ortho-iodination of benzoic acids. | Moderate (enables milder conditions and reduces additives, but is a specialty chemical). | acs.org |

| Acetic Acid | Iodination of 2-amino-4-fluorobenzoic acid; solvent for recrystallization. | Moderate (corrosive, but biodegradable). | google.com |

| Aromatic Hydrocarbons (e.g., Toluene (B28343), Xylenes) | Liquid-phase oxidation of substituted toluenes. | Low (volatile organic compounds (VOCs), toxic). | google.comgoogle.com |

| Chlorinated Solvents (e.g., Methylene Chloride) | Extraction processes. | Very Low (persistent, toxic, suspected carcinogen). | prepchem.comresearchgate.net |

Atom Economy and Waste Reduction Strategies in Process Design

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Maximizing atom economy is synonymous with minimizing waste, leading to more sustainable and cost-effective manufacturing processes.

Classical synthetic methods often suffer from poor atom economy. For instance, the oxidation of a toluene derivative to a benzoic acid using stoichiometric oxidizing agents like potassium permanganate (B83412) (KMnO₄) generates a significant amount of manganese dioxide (MnO₂) waste. prepchem.comgoogle.com A more atom-economical alternative is catalytic oxidation using molecular oxygen, where the primary byproduct is water. wikipedia.orgchemicalbook.com

The development of catalytic C-H activation and functionalization reactions represents a major advance in improving both atom and step economy. acs.orgnih.gov A direct C-H iodination protocol avoids the need for pre-functionalized substrates, thereby shortening the synthetic sequence. acs.org The use of an iridium catalyst for the ortho-iodination of benzoic acids is a prime example, as it proceeds with high selectivity and avoids the use of stoichiometric additives like silver salts or strong oxidants, which would otherwise generate substantial waste. acs.org

| Synthetic Strategy | Key Features | Atom Economy & Waste Profile | References |

| Stoichiometric Oxidation (e.g., KMnO₄) | Oxidation of an alkyl side chain to a carboxylic acid. | Low Atom Economy: Generates significant inorganic waste (e.g., MnO₂). | prepchem.comgoogle.com |

| Catalytic Oxidation (e.g., O₂/Co or Mn catalyst) | Commercial method for oxidizing toluene to benzoic acid. | High Atom Economy: Byproduct is water. Highly efficient and reduces waste. | wikipedia.orgchemicalbook.com |

| Catalytic C-H Iodination (e.g., Ir catalyst) | Direct introduction of iodine onto the aromatic ring. | High Atom Economy: Avoids pre-functionalization steps and stoichiometric reagents. | acs.org |

| Purification by Recrystallization | Separation of pure product based on differential solubility. | Reduces Waste: Minimizes or eliminates the use of large volumes of solvent required for chromatography. | wikipedia.orgorgsyn.orgnist.gov |

Scalability and Industrial Relevance of Synthetic Routes for Benzoic Acid Derivatives

The transition of a synthetic route from a laboratory-scale procedure to an industrially viable process depends on several factors, including cost, safety, robustness, and environmental impact. For substituted benzoic acids, which are important intermediates in pharmaceuticals and other industries, the scalability of their synthesis is of paramount importance. google.com

The benchmark for industrial production of benzoic acid is the catalytic liquid-phase oxidation of toluene with oxygen (or air). wikipedia.orgchemicalbook.com This process is highly favored because it uses abundant and low-cost starting materials, proceeds in high yield, and has well-established reaction parameters. wikipedia.org A patent for preparing other substituted benzoic acids describes a similar liquid-phase catalytic oxidation method that operates at moderate temperatures (110-160°C) and pressures, resulting in high conversion rates, high purity ( >99%), and easy separation of the product. google.com These features—low energy consumption, high efficiency, and minimal environmental impact—are hallmarks of a scalable and industrially relevant process. google.com

However, laboratory-scale syntheses often employ conditions or reagents that are not amenable to large-scale production. For example, a nitration step reported in the synthesis of a precursor to 2-amino-5-fluorobenzoic acid can produce a byproduct, 3-fluoro-2-nitrobenzoic acid ester, which is difficult to separate from the desired product. google.com Such purification challenges can render a route impractical for industrial application.

On the other hand, some laboratory procedures are designed with scalability in mind. A modified synthesis for 2-amino-3-fluorobenzoic acid was reported to be suitable for larger scales, with the main limiting factor being the size of the laboratory equipment. orgsyn.org This procedure advantageously uses water as a solvent and avoids chromatographic purification, both of which are favorable for scaling up. orgsyn.org The development of a scalable route for 3-amino-5-halo-2-iodobenzoates also demonstrated its practicality by being successfully scaled to 50 mmol. researchgate.net

Ultimately, the industrial relevance of a synthetic route for a complex molecule like this compound will depend on developing a process that balances cost, efficiency, and sustainability, likely by integrating modern catalytic methods with established industrial practices.

| Factor | Laboratory Scale Focus | Industrial Scale Requirement | Relevance to Benzoic Acid Derivatives |

| Starting Materials | Novelty, availability in small quantities. | Low cost, high abundance, reliable supply chain. | Toluene is an ideal industrial starting material for benzoic acid. wikipedia.org |

| Reaction Conditions | Can use extreme temperatures, pressures, or dilute conditions. | Moderate temperature and pressure, high concentration to maximize throughput. | Industrial processes for substituted benzoic acids operate at 110-160°C and normal to moderate pressure. google.com |

| Reagents & Catalysts | Can use expensive or stoichiometric reagents. | Inexpensive, recyclable, or highly efficient (low loading) catalysts. | Catalytic oxidation with cobalt/manganese is the commercial standard. wikipedia.org Iridium catalysts for iodination would need to be cost-effective and recyclable. acs.org |

| Yield & Purity | High yield is desirable but not always essential. | Consistently high yield and purity (>99%) are critical for profitability. | Patented industrial methods report yields with >99% purity. google.com |

| Purification | Chromatography is common. | Recrystallization, distillation, or extraction are preferred. | Recrystallization from water is a safe and scalable method for purification. wikipedia.orgnist.gov |

| Waste & Safety | Waste disposal is managed on a small scale. | Minimal waste generation (high atom economy) and inherent process safety are essential. | Avoiding chlorinated byproducts and using catalytic methods are key industrial goals. wikipedia.orgacs.org |

Reactivity and Advanced Chemical Transformations of 2 Amino 5 Fluoro 4 Iodobenzoic Acid

Reactivity at the Aromatic Core of 2-Amino-5-fluoro-4-iodobenzoic acid

The aromatic ring of this compound is substituted with both activating and deactivating groups, which directs the course of substitution reactions.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring. wikipedia.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow down the reaction and direct to the meta position. wikipedia.org

In this compound, the amino group is a strong activating group, while the halogens (fluoro and iodo) and the carboxylic acid are deactivating groups. The directing effects of these groups are summarized in the table below.

| Substituent | Position on Ring | Type | Directing Effect |

| Amino (-NH2) | 2 | Activating | Ortho, Para |

| Fluoro (-F) | 5 | Deactivating | Ortho, Para |

| Iodo (-I) | 4 | Deactivating | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For instance, nitration typically involves the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO2+) as the electrophile. youtube.com

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org

In this compound, both the fluoro and iodo atoms can potentially act as leaving groups. The presence of the electron-withdrawing carboxylic acid group, while not ideally positioned for maximum activation (meta to the halogens), can still influence the ring's susceptibility to nucleophilic attack. The amino group, being electron-donating, generally disfavors SNAr. However, under specific conditions, such as with highly reactive nucleophiles or in the presence of a strong base, substitution can occur. researchgate.net For instance, polyfluoroarenes can undergo SNAr reactions where a fluoride (B91410) anion is eliminated. mdpi.com

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. For example, this compound can be converted to its corresponding ethyl ester. biosynth.com

Amidation: The reaction of a carboxylic acid with an amine produces an amide. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride.

Anhydride (B1165640) Formation: Carboxylic acids can be dehydrated to form acid anhydrides, often by heating with a strong dehydrating agent.

| Transformation | Reagents | Product |

| Esterification | Ethanol, Acid Catalyst | Ethyl 2-amino-5-fluoro-4-iodobenzoate |

| Amidation | Amine, Activating Agent | 2-Amino-5-fluoro-4-iodobenzamide derivative |

| Anhydride Formation | Dehydrating Agent | 2-Amino-5-fluoro-4-iodobenzoic anhydride |

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce carboxylic acids to primary alcohols.

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires specialized reagents or a two-step process involving the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level.

Transformations Involving the Amino Group

The amino group is a nucleophilic and basic site, and it can undergo various chemical reactions.

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Acylation: The amino group can be acylated by reacting it with an acid chloride or anhydride to form an amide. This is often done to protect the amino group during other transformations or to synthesize new derivatives.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination is an alternative method for controlled alkylation.

Acylation, Alkylation, and Sulfonylation Reactions

The amino group of this compound is a key site for various chemical modifications, including acylation, alkylation, and sulfonylation. These reactions are fundamental in the synthesis of more complex molecules and are often employed to introduce specific functionalities or to protect the amino group during subsequent transformations.

Acylation of the amino group can be readily achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, reaction with acetic anhydride can yield the corresponding acetamido derivative. This transformation is a common strategy in the synthesis of heterocyclic compounds like quinazolinones. researchgate.net

Alkylation of the amino group introduces alkyl substituents. While direct N-alkylation of anilines can sometimes be challenging due to the potential for multiple alkylations and the reduced nucleophilicity of the amino group, especially with electron-withdrawing substituents on the aromatic ring, it can be achieved under specific conditions. nih.gov For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas highlights a method for forming new heterocyclic rings. organic-chemistry.org

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. This reaction is often used to introduce a protecting group that is stable under various reaction conditions but can be removed when desired.

These transformations are summarized in the table below:

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetic Anhydride | Amide |

| Alkylation | Propargyl Bromide | Substituted Amine |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

Diazotization and Subsequent Conversion to Other Functional Groups (e.g., Halides, Hydroxyls, Hydrogen)

The amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. Diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide array of functional groups. scirp.org

This process, known as the Sandmeyer reaction or related transformations, allows for the replacement of the amino group with various substituents. For example:

Halogenation: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) can introduce chloro, bromo, or iodo groups, respectively.

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of a hydroxyl group, converting the aminobenzoic acid to a salicylic (B10762653) acid derivative. scirp.org

Deamination (Replacement by Hydrogen): Reaction of the diazonium salt with a reducing agent like hypophosphorous acid (H3PO2) results in the replacement of the diazonium group with a hydrogen atom.

The general scheme for these transformations is as follows:

| Target Functional Group | Reagent(s) |

| -Cl | NaNO₂, HCl; then CuCl |

| -Br | NaNO₂, HBr; then CuBr |

| -I | NaNO₂, H₂SO₄; then KI |

| -OH | NaNO₂, H₂SO₄; then H₂O, heat |

| -H | NaNO₂, HCl; then H₃PO₂ |

Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Quinolonic Acid Derivatives)

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Quinazolinones can be synthesized from 2-aminobenzoic acid derivatives through several methods. A common approach involves the condensation of the anthranilic acid derivative with an appropriate reagent to form the pyrimidine (B1678525) ring of the quinazolinone system. For example, reaction with formamide (B127407) or other amides can lead to the formation of 4(3H)-quinazolinones. researchgate.netnih.gov The synthesis of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid involves the reaction of 6-iodo-2-methylbenzoxazin-4-one with 5-amino salicylic acid. researchgate.net

Quinolonic acid derivatives , another important class of heterocyclic compounds, can also be synthesized from precursors derived from this compound. These syntheses often involve multi-step sequences that build the quinolone core.

The versatility of this starting material in forming heterocyclic systems is a cornerstone of its utility in synthetic organic chemistry.

Transformations Involving the Halogen Substituents (Fluorine and Iodine)

The presence of both fluorine and iodine atoms on the aromatic ring of this compound provides opportunities for selective transformations at these positions. The differing reactivity of the carbon-fluorine and carbon-iodine bonds allows for regioselective functionalization.

Carbon-Halogen Bond Cleavage and Subsequent Functionalization

The carbon-iodine bond is significantly weaker and more reactive than the carbon-fluorine bond. This difference in reactivity allows for selective cleavage and functionalization of the C-I bond while leaving the C-F bond intact. This is a key feature in the synthetic utility of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the 4-position makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.org

In the case of this compound, the reactive C-I bond readily participates in the Suzuki-Miyaura coupling. This allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 4-position of the benzene (B151609) ring. The general reaction involves the coupling of the iodinated benzoic acid derivative with a boronic acid in the presence of a palladium catalyst and a base.

A typical reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or other bases | 2-Amino-5-fluoro-4-arylbenzoic acid |

The Suzuki-Miyaura coupling has been successfully employed in the synthesis of complex molecules, including those with potential biological activity. For instance, it has been utilized in the synthesis of biaryl compounds and for the site-specific labeling of polypeptides with fluorine-18. acs.org The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields and selectivity. nih.govresearchgate.net

C(sp³)–H Functionalization and Annulation Reactions Directed by Benzoic Acid Moiety

The carboxylic acid group of benzoic acid derivatives can act as a directing group in C–H functionalization reactions, enabling the selective modification of otherwise unreactive C–H bonds. While the carboxylic acid moiety is typically a meta-directing group in the absence of a catalyst, its coordinating ability can be harnessed to direct reactions to the ortho position. acs.org This strategy has been employed in various transformations, including the ortho-iodination of benzoic acids. acs.org

Generation of Hypervalent Iodine Derivatives from the Iodobenzoic Acid Scaffold

The iodo-substituent in this compound provides a handle for the synthesis of hypervalent iodine compounds. These compounds, where the iodine atom has more than the usual number of electrons in its valence shell, are valuable reagents and catalysts in organic synthesis due to their oxidizing properties and unique reactivity. arkat-usa.orgnih.gov

Synthesis of Iodoso- and Iodoxybenzoic Acid Analogs

Hypervalent iodine compounds are broadly classified into iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) species. nih.gov 2-Iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) are prominent examples of cyclic hypervalent iodine reagents derived from 2-iodobenzoic acid. nih.gov

The synthesis of these compounds typically involves the oxidation of the corresponding iodobenzoic acid. nih.govorientjchem.org For instance, IBX can be prepared by oxidizing 2-iodobenzoic acid with potassium bromate (B103136) in aqueous sulfuric acid or, more commonly, with Oxone®. psu.eduwikipedia.org The use of Oxone® in water is an environmentally friendly method that produces IBX in high yield and purity. orientjchem.org Similarly, 2-iodosobenzoic acids can be selectively prepared from 2-iodobenzoic acids using Oxone® under controlled aqueous conditions. nih.gov

The structure of these compounds is characterized by a "hypervalent bond," a three-center, four-electron bond that is longer and weaker than a typical covalent bond, contributing to their high electrophilic reactivity. nih.gov

Utility as Organocatalysts and Reagents in Oxidative Transformations

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal-based oxidants in a wide array of organic transformations. rsc.orgcardiff.ac.ukrsc.org They are known for their mild and selective oxidizing properties. arkat-usa.org

Iodine(V) Reagents: 2-Iodoxybenzoic acid (IBX) is a widely used oxidant for converting alcohols to aldehydes and ketones. orientjchem.orgpsu.edu It is also capable of other useful transformations, such as the conversion of carbonyl compounds to their α,β-unsaturated derivatives. psu.edu

Iodine(III) Reagents: Iodine(III) compounds are versatile reagents used in halogenations, aminations, heterocyclizations, and various oxidative functionalizations. nih.gov For example, (dichloroiodo)arenes are used for chlorinations, and diaryliodonium salts are excellent arylating agents. rsc.orgnih.gov The development of tandem reactions that incorporate the 2-iodobenzoic acid motif released from hypervalent iodine reagents into the final product has improved the atom economy of these transformations. beilstein-journals.org

The catalytic use of hypervalent iodine compounds is a growing area of research, with efforts focused on developing recyclable reagents and catalytic cycles to minimize waste. arkat-usa.orgnsf.gov

Structural Elucidation and Spectroscopic Characterization of 2 Amino 5 Fluoro 4 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Amino-5-fluoro-4-iodobenzoic acid. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), and employing two-dimensional techniques, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

In the ¹H NMR spectrum of a related compound, 5-iodoanthranilic acid (2-amino-5-iodobenzoic acid), recorded in DMSO-d₆, distinct signals corresponding to the aromatic protons are observed. chemicalbook.com The chemical shifts are assigned as follows: a signal at 7.947 ppm, another at 7.470 ppm, and a third at 6.631 ppm. chemicalbook.com These shifts are indicative of the electronic environment of each proton within the substituted benzene (B151609) ring. For this compound, the introduction of a fluorine atom would further influence the chemical shifts and introduce splitting patterns due to H-F coupling.

A general understanding of substituted benzoic acids shows that the chemical shifts of protons are influenced by the nature and position of the substituents on the aromatic ring. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | --- | d | J(H-F) |

| H-6 | --- | d | J(H-F) |

| -NH₂ | --- | br s | --- |

| -COOH | --- | br s | --- |

This table is predictive and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related 2-amino-5-iodobenzoic acid, the ¹³C NMR spectrum has been reported. chemicalbook.com In the case of this compound, the carbon signals would be further influenced by the electronegative fluorine atom, resulting in characteristic C-F couplings. The carbon atom directly bonded to the fluorine (C-5) would exhibit a large one-bond coupling constant (¹JCF), while other carbons in proximity would show smaller two- or three-bond couplings. The study of various benzoic acid derivatives indicates that changes in the chemical shifts of carbons are observable and correspond to the different substituents. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | --- |

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-5 | --- |

| C-6 | --- |

| -COOH | --- |

This table is predictive and actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For instance, the ¹⁹F NMR chemical shift for 4-fluorobenzoic acid in acetone (B3395972) is reported to be -107.96 ppm. rsc.org The presence of the amino and iodo groups in this compound would cause a shift from this value.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons in this compound, helping to definitively assign the signals for H-3 and H-6. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduu-tokyo.ac.jp An HSQC spectrum of this compound would show cross-peaks connecting the signals of H-3 to C-3 and H-6 to C-6, confirming their direct attachment. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (two- and three-bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the proton at H-6 to the carboxylic carbon (C-7) and to C-4 and C-2 would be expected. Similarly, the proton at H-3 would show correlations to C-1, C-5, and the carboxylic carbon. youtube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The analysis of benzoic acid and its derivatives provides a basis for interpreting these spectra. researchgate.netmdpi.com

O-H Stretch : The carboxylic acid O-H stretching vibration typically appears as a broad band in the region of 3400-2400 cm⁻¹, often centered around 3000 cm⁻¹. mdpi.comnih.gov This broadness is due to hydrogen bonding.

N-H Stretch : The amino group (NH₂) will show two stretching vibrations, a symmetric and an asymmetric stretch, typically in the range of 3500-3300 cm⁻¹.

C=O Stretch : The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band usually found between 1710 and 1680 cm⁻¹. mdpi.comnih.gov Its position can be influenced by dimerization and intramolecular hydrogen bonding. researchgate.net

C-N, C-F, and C-I Stretches : The stretching vibrations for the C-N, C-F, and C-I bonds will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is typically found in the 1250-1000 cm⁻¹ region, while the C-I stretch appears at lower wavenumbers, generally below 600 cm⁻¹.

Aromatic C-H and C=C Stretches : Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring occur in the 1600-1450 cm⁻¹ region. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3400-2400 (broad) |

| Amino | N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| Carbonyl | C=O Stretch | 1710-1680 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| C-F Bond | C-F Stretch | 1250-1000 |

| C-N Bond | C-N Stretch | 1340-1250 |

| C-I Bond | C-I Stretch | < 600 |

This table provides expected ranges, and actual peak positions may vary based on the specific molecular environment.

Raman Spectroscopy

Raman spectroscopy, in conjunction with Fourier-transform infrared (FT-IR) spectroscopy, has been instrumental in analyzing the vibrational modes of aminobenzoic acid derivatives. For the related compound, 2-amino-5-fluorobenzoic acid, both FT-Raman and FT-IR spectra have been recorded and analyzed in detail. nih.govscilit.com This analysis, supported by density functional theory (DFT) calculations, allows for a thorough interpretation of the vibrational spectra, providing insights into the molecule's structural and electronic properties. nih.gov

Studies on aminobenzoic acid isomers demonstrate that the positions of the amino and carboxylic acid groups significantly influence the vibrational structure of the molecule. researchgate.net A detailed interpretation of the vibrational spectra of 2-amino-5-fluorobenzoic acid has been performed using potential energy distribution (PED) analysis. nih.gov Furthermore, theoretical spectrograms for the FT-IR spectra of related molecules like 2-amino-4,5-difluorobenzoic acid have been constructed to complement experimental findings. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of the elemental composition of a molecule. While specific HRMS fragmentation data for this compound is not detailed in the provided results, the general utility of mass spectrometry for halogenated and amino-containing aromatic compounds is well-established. For instance, in the analysis of iodo-2-aminoindan isomers, mass spectrometry provided key data for their characterization. researchgate.net Typically, the mass spectra of such compounds would show a prominent molecular ion peak, which is crucial for determining the molecular weight and, through high-resolution measurement, the exact molecular formula.

For related compounds, such as 2-aminoindane analogues, mass spectra exhibit characteristic fragmentation patterns, including the molecular ion and other specific ions like indane and indene (B144670) ions (m/z 115–117) and the tropylium (B1234903) ion (m/z 91). researchgate.net This systematic fragmentation is vital for structural elucidation.

X-ray Crystallography and Crystal Structure Analysis

Single crystal X-ray diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure. For the related compound 2-amino-5-fluorobenzoic acid, SCXRD analysis revealed that the molecule is nearly planar. nih.govresearchgate.net This planarity is a key feature of its conformation.

The crystal data obtained for 2-amino-5-fluorobenzoic acid indicates a monoclinic crystal system. nih.gov The precise measurement of unit cell dimensions, bond lengths, and angles from SCXRD is fundamental for understanding the molecule's geometry. nih.govmdpi.com

Crystal Data for 2-Amino-5-fluorobenzoic acid

| Parameter | Value |

|---|---|

| Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 |

| Crystal System | Monoclinic |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (ų) | 689.58 (5) |

| Z | 4 |

Data sourced from nih.gov

X-ray powder diffraction (PXRD) is a primary technique for identifying different crystalline forms, or polymorphs, of a compound. researchgate.net The existence of polymorphs is a critical aspect of the solid-state characterization of pharmaceutical and chemical compounds, as different forms can have distinct physical properties. researchgate.netresearchgate.net

While specific PXRD studies on the polymorphism of this compound were not found, the methodology is standard for such characterizations. PXRD patterns are unique to each crystalline phase and can reveal the presence of new polymorphs through the appearance of new peaks, peak shifts, or additional shoulders. researchgate.net The technique is also sensitive to artifacts from preferred orientation, which can be minimized through proper sample preparation. researchgate.net For many drug substances, different polymorphic forms are identified and characterized using PXRD. researchgate.netcas.cz

The crystal packing of this compound and its derivatives is governed by a variety of non-covalent interactions, which are crucial for the formation of stable, extended solid-state networks.

Hydrogen Bonding: In the crystal structure of 2-amino-5-fluorobenzoic acid, an intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of an S(6) ring motif. nih.govresearchgate.net Furthermore, intermolecular O—H⋯O hydrogen bonds link molecules into inversion dimers, creating R²₂(8) loops. nih.govresearchgate.net Weak N—H⋯F hydrogen bonds are also present. nih.govresearchgate.net In co-crystals of iodo-substituted benzoic acids with other molecules, hydrogen bonding often plays a primary role in assembling the main structural motifs. nih.gov

Halogen Bonding: Halogen bonding is a significant directional interaction in iodine-containing compounds. In derivatives and co-crystals, I⋯N halogen bonds are frequently observed, linking molecules or dimeric units into one-dimensional chains. nih.gov For example, in a co-crystal involving 4-iodobenzoic acid, an I⋯N halogen bond with a distance of 3.004 Å and a C-I-N angle of 178° was identified. nih.gov The analysis of related structures, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, also reveals C-I∙∙∙I-C halogen bonding interactions. nih.gov

π-π Stacking: Aromatic π–π stacking interactions contribute to the stabilization of the crystal structure of 2-amino-5-fluorobenzoic acid, with a reported centroid–centroid separation of 3.5570 (11) Å. nih.govresearchgate.net The presence of π–π stacking is also confirmed in the crystal structures of other complex heterocyclic systems through the analysis of Hirshfeld surfaces. mdpi.com

Summary of Intermolecular Interactions in 2-Amino-5-fluorobenzoic Acid

| Interaction Type | Description | Key Features |

|---|---|---|

| Hydrogen Bonding | Intramolecular N—H⋯O | Forms S(6) ring |

| Intermolecular O—H⋯O | Creates R²₂(8) loop dimers | |

| Intermolecular N—H⋯F | Weak interaction | |

| Halogen Bonding | I⋯N interactions in derivatives | Links units into 1D chains |

| π-π Stacking | Aromatic ring stacking | Centroid-centroid distance of 3.5570 (11) Å |

| Other Contacts | Short F⋯F contacts | Distance of 2.763 (2) Å |

Data sourced from nih.govresearchgate.net

Supramolecular Assembly and Crystal Engineering of Halogenated Benzoic Acid Derivatives

The fields of supramolecular chemistry and crystal engineering focus on designing and synthesizing ordered solid-state structures by controlling the non-covalent interactions between molecular building blocks. nih.gov In the context of halogenated benzoic acid derivatives, the predictable and directional nature of intermolecular forces like hydrogen and halogen bonds allows for the construction of novel supramolecular architectures with specific topologies and potential functionalities. nih.govwikipedia.org The assembly of these molecules is typically governed by a hierarchy of interactions, where strong, reliable synthons dictate the primary motif, and weaker, more nuanced interactions guide the extended packing arrangement.

At the forefront of interactions within benzoic acid derivatives is the highly robust and predictable hydrogen bond. The carboxylic acid moiety readily forms a strong, centrosymmetric dimer via a pair of O—H···O hydrogen bonds, creating an R²₂(8) graph set motif. nih.govresearchgate.net This dimer is a common and stable feature in the crystal structures of benzoic acids and their derivatives, often serving as the primary supermolecule which is then organized into a larger lattice by other, weaker forces. nih.gov

The introduction of halogen atoms onto the benzoic acid scaffold provides a powerful tool for secondary structural control. Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comacs.org The strength of this interaction is dependent on the polarizability of the halogen, following the general trend I > Br > Cl > F, making iodo and bromo derivatives particularly useful in crystal engineering. nih.gov Fluorine, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor unless attached to a very strong electron-withdrawing group. nih.gov

In the crystal engineering of halogenated benzoic acids, halogen bonds often act as the key secondary interaction that links the primary hydrogen-bonded dimers into extended one-, two-, or three-dimensional networks. nih.gov The interplay and competition between hydrogen bonding and halogen bonding are central to the resulting solid-state architecture. Studies on co-crystals of iodo- and bromo-substituted benzoic acids with other molecules, such as aminopyrimidines, demonstrate this principle effectively. The primary and most reliable interaction is the hydrogen bond between the carboxylic acid and the pyrimidine (B1678525). nih.gov Subsequently, I···N, Br···N, or I···O halogen bonds serve a crucial structural-support role, organizing these hydrogen-bonded assemblies into more complex and predictable superstructures. nih.govmdpi.com

The directionality of the C–X···Y angle (where X is the halogen and Y is a nucleophile) is typically close to 180°, providing a high degree of predictability in designing crystal lattices. acs.org This allows for the programmed assembly of molecules. Beyond simple halogen-heteroatom interactions, halogens can also engage in other non-covalent forces, such as halogen···π interactions, which further contribute to the stability and dimensionality of the crystal packing. mdpi.com

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Halogenated Benzoic Acid Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Crystal Packing |

| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Forms centrosymmetric R²₂(8) dimers. | Primary, highly reliable synthon formation. nih.govnih.gov |

| Hydrogen Bond | Amino N-H | Carbonyl O | Intramolecular S(6) ring formation. nih.govresearchgate.net | Stabilizes molecular conformation. |

| Hydrogen Bond | Amino N-H | Halogen (F) | Weak N-H···F interactions. | Secondary packing stabilization. nih.gov |

| Halogen Bond | C-I, C-Br, C-Cl | N, O, π-systems | C-X···Y angle near 180°. nih.govacs.org | Directs assembly of primary H-bonded motifs into 1D, 2D, or 3D networks. nih.govnih.gov |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Centroid-centroid separation ~3.5 Å. nih.gov | Contributes to overall packing efficiency and stability. |

Applications and Advanced Synthetic Utility of 2 Amino 5 Fluoro 4 Iodobenzoic Acid

Strategic Building Block in Complex Organic Synthesis

The distinct arrangement of functional groups in 2-amino-5-fluoro-4-iodobenzoic acid makes it a powerful tool in the hands of synthetic organic chemists. The presence of the amino and carboxylic acid groups allows for the formation of amides, esters, and other fundamental linkages, while the fluoro and iodo substituents offer unique opportunities for cross-coupling reactions and the introduction of further molecular complexity.

Synthesis of Elaborate Organic Molecules and Molecular Scaffolds

This compound and its close derivatives serve as key starting materials for the synthesis of a variety of elaborate organic molecules. orgsyn.orggoogle.com The strategic positioning of the iodo and amino/carboxyl groups allows for sequential and regioselective reactions, enabling the construction of intricate molecular frameworks. The fluorine atom, in turn, can modulate the electronic properties and metabolic stability of the final products, a desirable feature in drug design. nih.govnih.gov The synthesis of fluorinated amino acids, for instance, is a rapidly developing area where such building blocks are crucial. nih.govbeilstein-journals.orgbioorganica.com.ua

Construction of Bioactive Bicyclic Heterocycles (e.g., Phthalides, Isocoumarins)

A significant application of halogenated benzoic acids, including analogs of this compound, lies in the synthesis of bioactive bicyclic heterocycles such as phthalides and isocoumarins. researchgate.netossila.com These structural motifs are present in a wide range of natural products and have demonstrated diverse biological activities. acs.org For example, Sonogashira-type reactions involving 2-iodobenzoic acids can be employed to construct these bicyclic systems. ossila.com The reaction conditions can be tuned to selectively favor the formation of either the 5-exo-dig cyclization product (phthalide) or the 6-endo-dig cyclization product (isocoumarin). ossila.com Various catalytic systems, including palladium and copper, have been developed to facilitate the synthesis of isocoumarins from o-halobenzoic acids. organic-chemistry.org

Precursor for Pharmaceutical and Agrochemical Development

The inherent structural features of this compound make it a valuable precursor for the development of new pharmaceutical and agrochemical agents. orgsyn.orggoogle.comgoogle.com The presence of the fluorinated and iodinated phenyl ring is a common feature in many modern bioactive molecules.

Intermediate in the Synthesis of Drug Candidates and Advanced Pharmaceutical Building Blocks

This compound and its analogs are important intermediates in the synthesis of drug candidates. orgsyn.orggoogle.comgoogle.comguidechem.com The amino and carboxylic acid functionalities provide convenient handles for derivatization and incorporation into larger, more complex drug-like molecules. The fluorine atom can enhance properties such as metabolic stability and binding affinity. nih.gov For instance, 2-amino-5-fluorobenzoic acid is a precursor for the synthesis of various therapeutic agents, including antiviral, anticancer, and neuroprotective agents. guidechem.com It is also a key component in the synthesis of quinoline-class fungicides. google.comguidechem.com

Synthesis of Agrochemicals and Related Specialty Chemicals

The utility of this compound extends to the agrochemical sector. orgsyn.orggoogle.com It serves as a precursor for the synthesis of herbicides, plant growth regulators, and fungicides. google.comguidechem.com The structural motifs derived from this building block can be found in a number of commercially important agrochemicals. For example, derivatives of 2-picolinic acid containing a pyrazolyl group, which can be synthesized from related fluorinated benzoic acids, have shown potent herbicidal activity. nih.gov

Role in Material Science Applications

While the primary applications of this compound are centered in the life sciences, its structural features suggest potential utility in materials science. Halogenated aromatic compounds are known to be used in the synthesis of liquid crystal displays (LCDs) and other functional materials. chemicalbook.com Specifically, 2-amino-5-iodobenzoic acid is mentioned to be used in polarizing films for LCD chemicals. chemicalbook.com However, detailed research findings on the specific applications of this compound in this field are not extensively documented in the reviewed literature.

Development of New Materials with Specific Electronic or Optical Properties

While specific research detailing the integration of this compound into new materials is emerging, the potential is evident from studies on analogous compounds. Halogenated aromatic compounds are known to possess distinct electronic and optical characteristics. smolecule.com The presence of both fluorine and iodine atoms on the benzoic acid framework can significantly influence the molecule's properties. smolecule.com

Research into related fluorinated compounds suggests their utility in materials science. For instance, fluoro-tellurite glass systems are being explored for their unique optical properties. researchgate.net The incorporation of fluorine can alter the refractive index and other optical parameters of materials. researchgate.net Similarly, the class of halogenated aminobenzoic acids is recognized for its potential in creating materials with specific functionalities. smolecule.com The combination of an electron-donating amino group and electron-withdrawing halogen atoms can lead to interesting charge-transfer characteristics, which are desirable for non-linear optical materials and electronic components.

Although direct applications of this compound in this area are not yet extensively documented, its structural motifs are consistent with those used in the design of organic electronic materials.

Functionalization of Surfaces (e.g., as self-assembled monolayer components for ALD inhibitors)

The functionalization of surfaces is a critical process in materials science, used to control properties such as wettability, biocompatibility, and corrosion resistance. Molecules capable of forming self-assembled monolayers (SAMs) are particularly valuable. This compound possesses the necessary functional groups to act as a surface-active agent. The carboxylic acid group can serve as an anchor, binding to metal oxide surfaces, while the aromatic ring with its halogen and amino substituents would form the exposed surface of the monolayer.

This molecular structure is theoretically suitable for applications such as inhibitors in atomic layer deposition (ALD), where selective surface passivation is required. While specific studies employing this compound as an ALD inhibitor have not been reported, the principles of surface functionalization using similar molecules are well-established. For example, various organic molecules are used to functionalize titanium and gold surfaces to impart specific biological or chemical properties. mdpi.comruc.dk The ability of amino acids and their derivatives to bind to surfaces is a key area of research. mdpi.com The stability of such coatings is crucial, with studies showing that functional layers can be stable across a range of pH conditions. nih.gov

Enabling Reagent in Methodological Organic Chemistry

Beyond its direct use in materials, this compound serves as a valuable building block and reagent in the field of synthetic organic chemistry, enabling the development of new reaction methodologies and the synthesis of complex molecular architectures.

Development of Novel Synthetic Methodologies

Anthranilic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules, particularly heterocycles. orgsyn.org The strategic placement of fluoro and iodo substituents on the aminobenzoic acid scaffold makes this compound a versatile starting material. researchgate.net The iodine atom, in particular, is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.

The development of synthetic routes to access such multi-substituted building blocks is an active area of research. For instance, methodologies have been developed for the synthesis of related 3-amino-5-halo-2-iodobenzoates, which are described as versatile starting materials for pharmaceutical synthesis. researchgate.net These routes often involve nitration, conversion of an amino group to iodide, and subsequent reduction. researchgate.net The utility of similar building blocks, like 4-fluoro-2-iodobenzoic acid, has been demonstrated in the synthesis of bioactive bicyclic heterocycles through Sonogashira-type reactions. ossila.com The presence of multiple, orthogonally reactive sites on this compound allows for its use in sequential, highly controlled synthetic strategies, thereby enabling the efficient construction of complex target molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₅FINO₂ | smolecule.com |

| Molecular Weight | 281.02 g/mol | smolecule.com |

| CAS Number | 2092516-09-9 | smolecule.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Use in Ligand Design and Catalyst Development for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the performance of a catalyst is critically dependent on the structure of its ligands. uniurb.it The incorporation of fluorine-containing groups into ligands can significantly improve the chemical and physical properties of the resulting metal complexes. nih.govbeilstein-journals.org this compound is a promising candidate for ligand development for several reasons.

Multiple Coordination Sites: The amino group and the carboxylate group can both coordinate to a metal center, potentially acting as a bidentate ligand.

Electronic Tuning: The fluorine and iodine atoms act as powerful electronic modifiers, influencing the electron density at the metal center and thereby its catalytic activity and selectivity.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to control the secondary coordination sphere of a catalyst, influence substrate orientation, and stabilize transition states. Research on compounds like 2,3,5,6-tetrafluoro-4-iodobenzoic acid has demonstrated the use of halogen bonds between the iodine atom and a nitrogen atom to assemble supramolecular structures. nih.gov This principle is directly applicable to ligand design for creating highly organized catalytic environments.

The development of new ligands is crucial for advancing transition-metal-catalyzed reactions, including the synthesis of fluorinated organic molecules which are of great interest in pharmaceutical and agrochemical research. nih.govbeilstein-journals.org While direct use of this compound as a ligand in a reported catalytic system is not yet prominent, its structural features make it a highly attractive scaffold for the design of next-generation catalysts.

Q & A

Q. Basic Research Focus